Catecholamine

Description

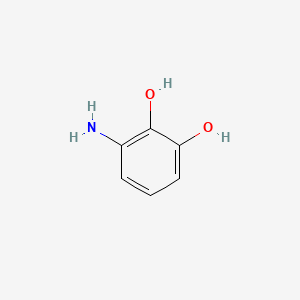

A general class of ortho-dihydroxyphenylalkylamines derived from TYROSINE.

Structure

3D Structure

Properties

IUPAC Name |

3-aminobenzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBKJKDRMRAZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151663 |

Source

|

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117001-65-7, 20734-66-1 |

Source

|

| Record name | Benzenediol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Genetic Regulation of Catecholamine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catecholamines, encompassing dopamine, norepinephrine, and epinephrine, are pivotal neurohormones governing a vast array of physiological and pathological processes, from cardiovascular function to stress responses and neurological disorders.[1] The precise control of their synthesis is paramount for maintaining homeostasis. This guide provides a comprehensive exploration of the intricate genetic regulatory networks that dictate catecholamine production. We will dissect the core biosynthetic pathway, elucidate the multi-layered regulatory mechanisms including transcriptional, post-transcriptional, and epigenetic controls, and discuss the profound implications of genetic dysregulation in disease. Furthermore, this document offers detailed methodologies and field-proven insights into the state-of-the-art techniques employed to investigate these complex regulatory circuits, empowering researchers to advance our understanding and develop novel therapeutic interventions.

The Core this compound Biosynthetic Pathway: A Genetic Blueprint

The synthesis of catecholamines is a conserved enzymatic cascade originating from the amino acid L-tyrosine.[1] This pathway is orchestrated by a series of enzymes, each encoded by a specific gene, whose expression is tightly regulated.

Key Enzymes and Their Genetic Loci

The production of dopamine, norepinephrine, and epinephrine is a sequential process.[2] The primary enzymes involved are:

-

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in this compound biosynthesis, catalyzing the conversion of L-tyrosine to L-DOPA.[3] The human TH gene is located on chromosome 11p15.5.[4]

-

Aromatic L-amino acid Decarboxylase (AADC or DDC): This enzyme converts L-DOPA to dopamine.

-

Dopamine β-Hydroxylase (DBH): Found within synaptic vesicles, DBH converts dopamine to norepinephrine.[5][6] The DBH gene is located on chromosome 9q34.[6]

-

Phenylethanolamine N-Methyltransferase (PNMT): Primarily located in the adrenal medulla, PNMT methylates norepinephrine to produce epinephrine.[7] The human PNMT gene resides on chromosome 17.[7]

Genetic mutations in these core enzymes can lead to significant pathologies. For instance, mutations in the DBH gene can cause dopamine beta-hydroxylase deficiency, a rare autosomal recessive disorder characterized by a lack of norepinephrine and epinephrine.[5][8]

Visualization of the Core Pathway

Caption: The core enzymatic pathway of this compound biosynthesis.

Transcriptional Regulation: The Master Control

The expression levels of the this compound-synthesizing enzymes are meticulously controlled at the transcriptional level, ensuring that this compound production is responsive to physiological demands.

Key Transcription Factors

Several transcription factors have been identified as critical regulators of the genes encoding this compound-synthesizing enzymes:

-

Egr-1 (Early Growth Response 1): This transcription factor can play an inhibitory role in the regulation of DBH gene transcription.[9]

-

Sp1 (Specificity protein 1): Sp1 binding sites are present in the human PNMT promoter, suggesting its role in regulating epinephrine synthesis.[10]

-

AP-2 (Activator protein 2): This transcription factor is also implicated in the regulation of the PNMT gene.[11]

-

Glucocorticoid Receptor (GR): Glucocorticoids, acting through the GR, are potent inducers of PNMT expression, highlighting the close relationship between the hypothalamic-pituitary-adrenal (HPA) axis and the sympatho-adrenal system.[7][10][12] Promoter polymorphisms in the PNMT gene can alter its response to glucocorticoids.[13]

Hormonal and Neuronal Inputs

The transcription of this compound-synthesizing enzyme genes is dynamically regulated by a variety of external and internal signals:

-

Glucocorticoids: These stress hormones directly increase the expression of this compound biosynthesis genes.[14]

-

Nerve Impulses: Splanchnic nerve impulses can trigger an increase in PNMT mRNA synthesis by acting on specific promoter sequences.[7]

-

Second Messengers: Intracellular signaling molecules like cAMP can increase the transcription of the TH gene.[4]

-

Hypoxia: Reduced oxygen tension (hypoxia) regulates the expression of the TH gene through the binding of specific transcription factors to its 5' flanking region.[15] Hypoxia-inducible factor 2α (HIF-2α) is essential for this compound synthesis, and its loss impairs this process.[16]

Cell-Type Specificity

The expression of this compound-synthesizing enzymes is restricted to specific cell types, such as chromaffin cells of the adrenal medulla and certain neurons. This specificity is achieved through a combination of positive and negative regulatory elements in the gene promoters. For example, the DBH gene contains both positive-acting elements that drive expression in catecholaminergic cells and negative-acting elements that repress transcription in other cell types.[17]

Post-Transcriptional and Epigenetic Regulation

Beyond transcriptional control, the regulation of this compound production involves post-transcriptional and epigenetic mechanisms that fine-tune enzyme activity and gene expression.

Post-Transcriptional Modifications

-

Phosphorylation: The activity of Tyrosine Hydroxylase is rapidly modulated by phosphorylation.[18] Various protein kinases can phosphorylate TH, altering its kinetic properties and relieving feedback inhibition by catecholamines.[4][18]

Epigenetic Modifications

-

DNA Methylation: The methylation of gene promoters is a key epigenetic mechanism for regulating gene expression. Studies have shown a strong inverse correlation between the promoter methylation of genes encoding this compound synthesis enzymes and the secretion patterns of catecholamines and their metabolites in pheochromocytomas and paragangliomas.[19] For instance, hypermethylation of the promoters of PAH, DBH, and PNMT is associated with specific this compound secretion profiles in these tumors.[19]

Genetic Polymorphisms and Their Clinical Relevance

Variations in the genes involved in this compound synthesis and signaling can have significant clinical implications, influencing susceptibility to various disorders and responses to treatment.

-

Single Nucleotide Polymorphisms (SNPs): SNPs in genes such as TH, COMT, MAOA, and SLC6A2 have been associated with major depression and may influence the efficacy of antidepressant treatments.[20]

-

CHGA Variants: The chromogranin A (CHGA) gene regulates this compound storage and release.[21] Both rare and common polymorphisms in CHGA can alter its expression and function, potentially contributing to autonomic dysfunction syndromes.[21]

Methodologies for Studying Genetic Regulation

A variety of sophisticated techniques are employed to unravel the complexities of this compound gene regulation.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method for identifying the genome-wide binding sites of transcription factors and other DNA-associated proteins.[22] This technique allows researchers to map the locations where regulatory proteins interact with the genes encoding this compound-synthesizing enzymes.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Isolate and shear the chromatin into smaller fragments, typically by sonication.

-

Immunoprecipitation: Use an antibody specific to the target protein to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-links to release the DNA.

-

DNA Purification and Analysis: Purify the DNA and analyze it by sequencing (ChIP-Seq), qPCR (ChIP-qPCR), or microarray (ChIP-chip).[23]

Data Presentation: Example ChIP-Seq Data

| Gene | Transcription Factor | Peak Score | Genomic Location |

| TH | CREB | 150.7 | chr11:2163929-2164500 |

| DBH | GATA2 | 98.2 | chr9:133636363-133637000 |

| PNMT | GR | 210.4 | chr17:49998000-49998500 |

Reporter Gene Assays

Reporter gene assays are used to study the activity of promoter and enhancer regions of genes. By ligating a putative regulatory sequence to a reporter gene (e.g., luciferase or β-galactosidase), researchers can quantify the transcriptional activity of that sequence under different conditions.

Experimental Workflow: Reporter Gene Assay

Caption: Workflow for a typical reporter gene assay.

Future Directions and Therapeutic Implications

A deeper understanding of the genetic regulation of this compound production is crucial for developing novel therapeutic strategies for a wide range of disorders, including hypertension, heart failure, anxiety, and neurodegenerative diseases.[1] Future research will likely focus on:

-

Epigenetic Modifiers: Targeting the enzymes that mediate DNA methylation and histone modifications to modulate the expression of this compound-synthesizing enzymes.

-

Gene-based Therapies: Developing strategies to correct genetic defects that lead to this compound deficiencies or excesses.

-

Personalized Medicine: Utilizing an individual's genetic profile to predict their response to drugs that target the this compound system.

By continuing to explore the intricate genetic and epigenetic landscapes that govern this compound synthesis, the scientific community can pave the way for more effective and targeted treatments for a host of debilitating conditions.

References

-

Genetic regulation of this compound synthesis, storage and secretion in the spontaneously hypertensive rat. PubMed Central. [Link]

-

Intricate regulation of tyrosine hydroxylase activity and gene expression. PubMed. [Link]

-

Regulation of this compound synthesis: Multiple mechanisms and their significance. ScienceDirect. [Link]

-

Regulation of tyrosine hydroxylase gene expression during hypoxia: role of Ca2+ and PKC. Europe PMC. [Link]

-

Both Rare and Common Polymorphisms Contribute Functional Variation at CHGA, a Regulator of this compound Physiology. PubMed Central. [Link]

-

Regulation of this compound release from the adrenal medulla is altered in deer mice (Peromyscus maniculatus) native to high altitudes. American Physiological Society Journal. [Link]

-

Gene Regulation of this compound Biosynthetic Enzymes by Nitric Oxide in PC12 Cells. Scientific Research Publishing. [Link]

-

DBH gene. MedlinePlus Genetics. [Link]

-

The Regulation of this compound Biosynthesis by the Gas Transmitters Carbon Monoxide and Hydrogen Sulfide. MDPI. [Link]

-

This compound Biosynthesis Pathway. YouTube. [Link]

-

Physiology, Catecholamines. NCBI Bookshelf. [Link]

-

Pathway of this compound biosynthesis. Synthesis of epinephrine and... ResearchGate. [Link]

-

Role of epigenetic regulation on this compound synthesis in pheochromocytoma and paraganglioma. PubMed. [Link]

-

KEGG PATHWAY Database. Genome.jp. [Link]

-

Divergent Roles of HIF-1α and HIF-2α in Embryonic Development and Early Pregnancy. MDPI. [Link]

-

Influence and Interaction of Genetic Polymorphisms in this compound Neurotransmitter Systems and Early Life Stress on Antidepressant Drug Response. PubMed. [Link]

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers. PubMed. [Link]

-

REGULATION OF RAT DOPAMINE β-HYDROXYLASE GENE TRANSCRIPTION BY EARLY GROWTH RESPONSE GENE 1 (EGR1). PubMed Central. [Link]

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq). Illumina. [Link]

-

Dopamine beta-hydroxylase. Wikipedia. [Link]

-

Phenylethanolamine N-methyltransferase. Wikipedia. [Link]

-

A negative regulatory element in the rat dopamine beta-hydroxylase gene contributes to the cell type specificity of expression. PubMed. [Link]

-

Gene-regulation studies. QIAGEN. [Link]

-

Tyrosine hydroxylase. Wikipedia. [Link]

-

Regulation of the phenylethanolamine N-methyltransferase gene in the adrenal gland of the spontaneous hypertensive rat. PubMed. [Link]

-

Human phenylethanolamine N-methyltransferase genetic polymorphisms and exercise-induced epinephrine release. American Physiological Society Journal. [Link]

-

Dopamine beta-hydroxylase deficiency. MedlinePlus Genetics. [Link]

Sources

- 1. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intricate regulation of tyrosine hydroxylase activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. DBH gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Dopamine beta-hydroxylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 9. REGULATION OF RAT DOPAMINE β-HYDROXYLASE GENE TRANSCRIPTION BY EARLY GROWTH RESPONSE GENE 1 (EGR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Regulation of the phenylethanolamine N-methyltransferase gene in the adrenal gland of the spontaneous hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene Regulation of this compound Biosynthetic Enzymes by Nitric Oxide in PC12 Cells [scirp.org]

- 13. Genetic regulation of this compound synthesis, storage and secretion in the spontaneously hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Regulation of tyrosine hydroxylase gene expression during hypoxia: role of Ca2+ and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A negative regulatory element in the rat dopamine beta-hydroxylase gene contributes to the cell type specificity of expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of this compound synthesis: Multiple mechanisms and their significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of epigenetic regulation on this compound synthesis in pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Influence and interaction of genetic polymorphisms in this compound neurotransmitter systems and early life stress on antidepressant drug response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Both Rare and Common Polymorphisms Contribute Functional Variation at CHGA, a Regulator of this compound Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 23. Gene-regulation studies [qiagen.com]

Peripheral Catecholamine Dynamics: A Technical Guide to Mechanisms, Quantification, and Pharmacological Targeting

Executive Summary

This technical guide delineates the functional architecture of catecholamines—Dopamine (DA), Norepinephrine (NE), and Epinephrine (Epi)—within the Peripheral Nervous System (PNS). Designed for drug discovery scientists and physiologists, this document moves beyond textbook definitions to explore the kinetic regulation of biosynthesis, the precise signal transduction of adrenergic/dopaminergic receptors, and the "gold standard" methodologies for quantification and functional assessment.

Biosynthetic Machinery and Vesicular Storage

The synthesis of catecholamines is a tightly regulated enzymatic cascade occurring primarily in postganglionic sympathetic neurons (NE) and chromaffin cells of the adrenal medulla (Epi).

The Enzymatic Cascade

The rate-limiting step is the hydroxylation of L-Tyrosine.[1] In drug development, targeting this step (e.g., via metyrosine) induces broad catecholamine depletion, whereas targeting downstream enzymes offers specificity.

-

Tyrosine Hydroxylase (TH): Converts L-Tyrosine to L-DOPA.[2] Requires tetrahydrobiopterin (

) as a cofactor.[2] Regulated by phosphorylation (PKA/CaMKII) and end-product inhibition. -

Aromatic L-Amino Acid Decarboxylase (AADC): Rapidly converts L-DOPA to Dopamine.

-

Dopamine

-Hydroxylase (D -

Phenylethanolamine N-methyltransferase (PNMT): Cytosolic enzyme (adrenal medulla specific) that methylates NE to Epinephrine.

Vesicular Dynamics (The VMAT2 System)

Catecholamines are cytotoxic in the cytoplasm due to auto-oxidation into quinones. They must be sequestered into vesicles via the Vesicular Monoamine Transporter 2 (VMAT2) .

-

Mechanism: Proton antiporter (

/neurotransmitter exchange) driven by a -

Pharmacological Relevance: Reserpine inhibits VMAT2, leaving catecholamines vulnerable to degradation by Monoamine Oxidase (MAO), effectively depleting the pool.

Figure 1: this compound biosynthesis and compartmentalization logic. Note the critical role of VMAT2 in protecting dopamine prior to conversion.

Receptor Pharmacology & Signal Transduction

The PNS response is dictated by the specific G-Protein Coupled Receptor (GPCR) subtype expressed on the effector tissue.

Adrenergic Receptor Subtypes

| Receptor | G-Protein | Primary Effector | Physiological Outcome (PNS) |

| PLC | Vasoconstriction (SVR | ||

| Adenylyl Cyclase | Autoinhibition (Presynaptic), decreased NE release, platelet aggregation. | ||

| Adenylyl Cyclase | Positive Inotropy/Chronotropy (Heart), Renin release (Kidney). | ||

| Adenylyl Cyclase | Bronchodilation , Vasodilation (Skeletal muscle), Glycogenolysis. | ||

| Adenylyl Cyclase | Lipolysis (Adipose tissue), Bladder relaxation. |

Dopaminergic Receptors in the Periphery

While often associated with the CNS, peripheral dopamine plays a critical role in the Renal and Enteric systems.

-

-like (

-

-like (

Figure 2: Divergent signaling pathways of Alpha-1 (Vasculature) vs. Beta-1 (Heart) adrenergic receptors.

Experimental Methodologies: The "Gold Standards"

Quantification: HPLC with Electrochemical Detection (HPLC-ECD)

UV detection is insufficient for physiological this compound levels (pg/mL range). Electrochemical detection (ECD) is required due to the oxidation potential of the catechol ring.[3]

Protocol: Plasma this compound Extraction & Analysis

-

Sample Collection: Collect whole blood into EDTA tubes containing sodium metabisulfite (4 mM) to prevent oxidation. Centrifuge at

C immediately. -

Solid Phase Extraction (SPE):

-

Why: Plasma proteins clog HPLC columns; direct injection is impossible.

-

Method: Use activated Alumina (

) at pH 8.6. Catecholamines bind to alumina via ligand exchange. -

Wash: Wash with water to remove proteins.

-

Elution: Elute with 0.1 M Perchloric Acid (PCA) or Acetic Acid. The low pH breaks the alumina-catechol bond.

-

-

Chromatography Conditions:

-

Column: C18 Reverse Phase (

mm, 3-5 -

Mobile Phase: Citrate-Acetate buffer (pH 3.5), EDTA (chelates metal ions that catalyze oxidation), Sodium Octyl Sulfate (Ion-pairing agent to retain charged amines), and 5-10% Acetonitrile.

-

Detector: Coulometric or Amperometric detector set to +350 to +600 mV vs. Ag/AgCl.

-

Self-Validation Step: Internal standard recovery (e.g., DHBA - Dihydroxybenzylamine) must be >70% for data to be valid.

Functional Assay: Isometric Tension (Aortic Rings)

To assess drug effects on peripheral vascular resistance (

Protocol:

-

Isolation: Excise thoracic aorta from mouse/rat. Clean adherent fat (fat dampens drug diffusion). Cut into 2-3 mm rings.

-

Mounting: Suspend rings in an organ bath containing Krebs-Henseleit buffer at

C, bubbled with 95% -

Equilibration: Apply passive tension (1.0 g for rat, 0.5 g for mouse). Re-adjust tension every 15 mins for 1 hour until stable.

-

Viability Check (Crucial):

-

Contract with High

(60 mM) or Phenylephrine ( -

Wash.

-

-

Endothelial Integrity Test:

-

Pre-contract with Phenylephrine (

M). -

Add Acetylcholine (

M). -

Result: >60% relaxation confirms intact endothelium (NO release). <10% indicates denuded endothelium (useful for testing smooth muscle-specific effects).

-

Figure 3: Decision tree for validating aortic ring viability and endothelial integrity before compound testing.

Drug Development Implications

Targeting peripheral catecholamines is central to treating hypertension, heart failure, and shock.

| Target | Drug Class | Mechanism | Clinical Application |

| Beta-Blockers (e.g., Atenolol) | Antagonist (Competitive) | Reduces cardiac workload/O2 demand in heart failure. | |

| Alpha-Blockers (e.g., Prazosin) | Antagonist | Vasodilation for hypertension; BPH symptom relief. | |

| NET (Transporter) | SNRI / Cocaine | Reuptake Inhibition | Increases synaptic NE concentration (Local anesthetic adjuncts). |

| COMT | COMT Inhibitors (e.g., Entacapone) | Enzyme Inhibition | Prevents degradation of L-DOPA/Dopamine (Parkinson's adjunct). |

| VMAT2 | VMAT2 Inhibitors (e.g., Tetrabenazine) | Depletion | Reduces hyperkinetic movements (Huntington's, Tardive Dyskinesia). |

References

-

Biosynthesis & Pathway

-

Receptor Signaling

-

Enteric Nervous System

-

Li, Z. S., et al.[7] (2006).[7][8] Essential Roles of Enteric Neuronal Serotonin in Gastrointestinal Motility and the Development/Survival of Enteric Dopaminergic Neurons. Journal of Neuroscience. Retrieved from [Link]

-

Natale, G., et al. (2021).[9][10][11] Role of enteric dopaminergic neurons in regulating peristalsis.[7] NIH PubMed. Retrieved from [Link]

-

-

Methodologies (HPLC & Organ Bath)

-

JASCO Global. (2021).[2][9][10][11] Analysis of Catecholamines by Electrochemical Detector (ECD). Retrieved from [Link]

-

JoVE. (2022).[2][9] Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta. Retrieved from [Link]

-

Frontiers in Physiology. (2018).[2] Isometric Stretch Alters Vascular Reactivity of Mouse Aortic Segments. Retrieved from [Link]

-

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 5. mdpi.com [mdpi.com]

- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Role of enteric dopaminergic neurons in regulating peristalsis of rat proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jasco-global.com [jasco-global.com]

The Complex Role of Catecholamines in Neuroinflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catecholamines, a class of neuromodulators including dopamine, norepinephrine, and epinephrine, are integral to communication within the nervous system, modulating a wide array of cognitive and physiological functions.[1] Dysregulation of these signaling pathways is a hallmark of numerous neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.[1] This guide provides an in-depth exploration of the multifaceted role of catecholamines in the context of neuroinflammation, a critical component in the pathogenesis of these disorders. We will dissect the biosynthesis and metabolism of catecholamines, their receptor signaling pathways on neural and immune cells, and their dualistic ability to both promote and suppress inflammatory responses within the central nervous system (CNS). Furthermore, this guide will detail established and emerging experimental methodologies for the investigation of catecholaminergic signaling and neuroinflammation, offering a robust framework for researchers and drug development professionals.

Introduction: The Catecholamine-Neuroinflammation Axis

Neuroinflammation is a complex biological response within the brain and spinal cord that is mediated by resident immune cells, primarily microglia and astrocytes, as well as infiltrating peripheral immune cells. While essential for host defense and tissue repair, chronic or dysregulated neuroinflammation contributes significantly to neuronal damage and the progression of a wide spectrum of neurological disorders.[2][3]

Catecholamines, traditionally recognized for their roles as neurotransmitters and hormones in the "fight-or-flight" response and reward pathways, are now increasingly appreciated for their potent immunomodulatory functions.[4][5][6] The intricate interplay between the catecholaminergic and immune systems within the CNS forms a critical axis that can either exacerbate or ameliorate neuroinflammatory processes. Understanding this dynamic relationship is paramount for the development of novel therapeutic strategies for neuroinflammatory diseases.

This guide will provide a comprehensive overview of the current understanding of the role of catecholamines in neuroinflammation, with a focus on the underlying molecular mechanisms and the methodological approaches to study these interactions.

The Biochemical Landscape of Catecholamines

A thorough understanding of this compound function begins with their synthesis and degradation pathways, which are tightly regulated to maintain homeostasis.

Biosynthesis Pathway

The synthesis of all three major catecholamines—dopamine, norepinephrine, and epinephrine—originates from the amino acid L-tyrosine.[7] This multi-step enzymatic process is a cornerstone of neurochemistry.

The pathway begins with the conversion of phenylalanine to tyrosine, a reaction catalyzed by phenylalanine hydroxylase.[8] Tyrosine is then hydroxylated to L-DOPA by tyrosine hydroxylase (TH), which is the rate-limiting step in this compound synthesis.[9][10] Aromatic L-amino acid decarboxylase (AADC) subsequently converts L-DOPA to dopamine.[10][11] In noradrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase (DBH).[10] Finally, in adrenergic neurons, phenylethanolamine N-methyltransferase (PNMT) methylates norepinephrine to produce epinephrine.[10]

The localization of these enzymes dictates the specific this compound profile of a given neuron or cell type. For instance, dopaminergic neurons in the substantia nigra and ventral tegmental area are rich in TH and AADC, while noradrenergic neurons of the locus coeruleus also express DBH.[1][10]

Figure 1: The biosynthetic pathway of catecholamines.

Metabolism and Degradation

The signaling actions of catecholamines are terminated by their removal from the synaptic cleft through reuptake transporters and subsequent enzymatic degradation. The two primary enzymes involved in this process are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[12] These enzymes are critical in preventing excessive receptor stimulation and maintaining precise temporal control of catecholaminergic neurotransmission.

This compound Receptors: Gateways to Cellular Responses

Catecholamines exert their diverse physiological effects by binding to and activating specific G-protein coupled receptors on the surface of target cells. These receptors are broadly classified into dopaminergic and adrenergic receptors.

Dopamine Receptors

Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[11] D1-like receptors are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. This differential signaling allows dopamine to have opposing effects on cellular function depending on the receptor subtype expressed.

Adrenergic Receptors

Adrenergic receptors are classified into two main types, α and β, with several subtypes (α1, α2, β1, β2, β3).[4] These receptors also couple to different G-proteins and initiate distinct downstream signaling cascades. For example, α1-adrenergic receptors couple to Gαq to activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC). α2-adrenergic receptors, similar to D2-like dopamine receptors, are coupled to Gαi and inhibit adenylyl cyclase. β-adrenergic receptors, on the other hand, are coupled to Gαs and stimulate adenylyl cyclase, increasing cAMP levels.[4]

The differential expression of these receptors on various cell types within the CNS, including neurons, microglia, and astrocytes, is a key determinant of the complex and often cell-specific effects of catecholamines on neuroinflammation.

The Dichotomous Role of Catecholamines in Neuroinflammation

Catecholamines can exert both pro- and anti-inflammatory effects, a duality that is highly dependent on the specific this compound, its concentration, the receptor subtypes involved, and the activation state of the target immune cell.

Pro-inflammatory Actions

Under certain conditions, catecholamines can potentiate inflammatory responses. For instance, they can enhance the production of pro-inflammatory cytokines by macrophages through the activation of NF-κB.[13] Prolonged stress can lead to sustained microglial activation and the release of pro-inflammatory cytokines, thereby promoting neuroinflammation and accelerating neurodegeneration.[2] In some contexts, dopamine has been shown to contribute to the Th17/Treg imbalance, which can exacerbate synovial inflammation in rheumatoid arthritis, a systemic inflammatory disease with neurological implications.[14]

Anti-inflammatory Actions

Conversely, catecholamines, particularly norepinephrine and dopamine, possess potent anti-inflammatory properties. Norepinephrine, primarily released from the locus coeruleus, can suppress neuroinflammatory activation and provide neuroprotection.[3][15] Dopamine has been shown to modulate the activation state of microglia and reduce their inflammatory responses via the TLR4-NFκB pathway, suggesting a potential to alleviate neuroinflammation in Parkinson's disease.[16] Dopamine may also inhibit neuroinflammation in activated microglia.[17] The activation of dopamine D2 receptors on astrocytes can suppress neuroinflammation through the induction of αB-crystallin. Furthermore, dopamine can dynamically regulate the immune response of T cells, with the outcome depending on dopamine concentration and the activation state of the T cells.[18]

Figure 2: The dual modulatory effects of catecholamines on immune cells.

Catecholamines in Specific Neuroinflammatory Diseases

The dysregulation of catecholaminergic systems is a prominent feature of several major neuroinflammatory diseases.

Parkinson's Disease (PD)

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[10][19] Neuroinflammation is a key contributor to this neurodegenerative process.[20] The degeneration of both dopaminergic and noradrenergic neurons suggests a central role for catecholamines in PD neurodegeneration.[21] Dopamine itself can modulate microglial activation, and its depletion can exacerbate neuroinflammatory responses.[16] Furthermore, there is evidence that monoamine-activated α-2-macroglobulin can stimulate dopamine release in the striatum, highlighting a complex interplay between catecholamines and other inflammatory mediators.[22]

Alzheimer's Disease (AD)

AD is another neurodegenerative disorder where neuroinflammation plays a crucial role.[23] Studies have shown a link between changes in this compound levels and the neuropathology of AD.[23][24] Specifically, reduced concentrations of norepinephrine and dopamine have been observed in AD patients.[23] The loss of noradrenergic neurons in the locus coeruleus is an early event in AD and correlates with the severity of cognitive decline.[25] This suggests that the anti-inflammatory and neuroprotective effects of norepinephrine are compromised in AD, contributing to disease progression.[15]

Multiple Sclerosis (MS)

MS is a chronic autoimmune disease of the CNS characterized by demyelination and neuroinflammation. Alterations in this compound levels have been observed in MS patients.[26] For instance, epinephrine levels were found to be higher in the lymphocytes of patients during their first attack, while norepinephrine levels were lower in patients with relapsing-remitting MS in remission.[26] Treatment with natalizumab, an immunomodulatory drug, has been shown to normalize altered melatonin and norepinephrine levels in MS patients.[27][28] These findings suggest that catecholamines are important regulators of lymphocyte activation in MS.[26]

Methodologies for Studying Catecholamines and Neuroinflammation

A variety of experimental techniques are available to investigate the complex interactions between catecholamines and neuroinflammation.

In Vitro Models of Neuroinflammation

-

Cell Lines: Immortalized cell lines, such as the BV-2 murine microglial cell line, are widely used to study neuroinflammation in a controlled environment.[29][30] These cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state.[30]

-

Primary Cell Cultures: Primary cultures of microglia, astrocytes, and neurons, or co-cultures of these cell types, provide a more physiologically relevant model to study cell-cell interactions in neuroinflammation.[30][31]

-

Stem Cell-Derived Models: The use of microglia derived from embryonic stem cells offers another valuable tool for in vitro studies.[31]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Effects on Microglial Activation

-

Cell Culture: Culture BV-2 microglial cells in appropriate media and conditions.

-

Stimulation: Treat cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

This compound Treatment: Concurrently or subsequently, treat the cells with varying concentrations of dopamine or norepinephrine.

-

Cytokine Quantification: After a specified incubation period (e.g., 24 hours), collect the cell culture supernatant and quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex bead-based assays.

-

Nitric Oxide (NO) Measurement: Use the Griess assay to measure the concentration of nitrite, a stable product of NO, in the supernatant.

-

Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding inflammatory mediators.

-

Protein Expression Analysis: Perform Western blotting or immunocytochemistry to assess the expression and activation of key signaling proteins (e.g., NF-κB, MAPKs).[29]

In Vivo Models and Techniques

-

Animal Models: Various animal models are used to study neuroinflammatory diseases, such as the MPTP model for Parkinson's disease and the experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis.

-

Microdialysis: This technique allows for the in vivo sampling of neurotransmitters, including catecholamines, from specific brain regions of awake, freely moving animals.

-

Immunohistochemistry and Immunofluorescence: These methods are used to visualize and quantify the activation of microglia and astrocytes (e.g., using markers like Iba1 and GFAP) and the extent of neuronal damage in brain tissue sections.[32]

Analytical Techniques for this compound Measurement

The accurate quantification of catecholamines in biological samples is crucial for understanding their role in health and disease.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a highly sensitive and reliable technique for measuring this compound levels in various biological fluids, including plasma and brain microdialysates.[33][34]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high specificity and is increasingly used for the determination of catecholamines and their metabolites.[35]

-

Urine and Blood Tests: this compound levels can also be measured in urine and blood samples, which can be useful for diagnosing certain tumors that secrete high levels of these hormones.[36]

| Analytical Technique | Sample Type | Key Advantages | Key Limitations |

| HPLC-ECD | Plasma, Microdialysate, Tissue Homogenates | High sensitivity, reliable | Can be complex to operate |

| LC-MS/MS | Plasma, Urine, Tissue Homogenates | High specificity, can measure metabolites | Ion-pairing reagents can contaminate the instrument |

| Urine/Blood Tests | Urine, Blood | Non-invasive (urine), readily accessible | Levels can fluctuate with stress |

Table 1: Comparison of analytical techniques for this compound measurement.

Figure 3: A generalized experimental workflow for investigating the role of catecholamines in neuroinflammation.

Therapeutic Implications and Future Directions

The dual nature of this compound signaling in neuroinflammation presents both challenges and opportunities for drug development. Targeting specific this compound receptors on immune cells could be a promising therapeutic strategy to dampen detrimental inflammatory responses while preserving or enhancing neuroprotective mechanisms.

Future research should focus on:

-

Elucidating the precise molecular switches that determine the pro- versus anti-inflammatory effects of catecholamines.

-

Developing receptor subtype-selective agonists and antagonists that can specifically modulate immune cell function.

-

Investigating the therapeutic potential of targeting this compound synthesis or degradation pathways to restore homeostasis in neuroinflammatory conditions.

-

Utilizing advanced in vivo imaging techniques to monitor this compound release and neuroinflammation simultaneously in real-time.

Conclusion

Catecholamines are powerful modulators of neuroinflammation, with their effects being highly context-dependent. A deeper understanding of the intricate signaling pathways and cellular interactions governed by these neuromodulators is essential for unraveling the pathogenesis of neuroinflammatory diseases and for the development of novel and effective therapeutic interventions. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to advance this critical area of neuroscience.

References

-

Pixorize. (n.d.). This compound Synthesis & Breakdown Mnemonic for USMLE. Retrieved from [Link]

-

Kim, A. J., & Iannitelli, M. (2024). Catecholamines: Influence on healthy aging and the progression of neurodegenerative diseases. Frontiers in Aging Neuroscience, 16, 1365023. [Link]

-

Healthline. (2022, January 6). What's the Difference Between Epinephrine and Norepinephrine? Retrieved from [Link]

-

Sketchy. (2023, August 9). This compound Synthesis & Degradation (Part 1) | Sketchy Medical | USMLE Step 1 [Video]. YouTube. [Link]

-

Flierl, M. A., Rittirsch, D., Nadeau, B. A., Chen, A. J., Sarma, J. V., Zetoune, F. S., ... & Ward, P. A. (2007). Upregulation of phagocyte-derived catecholamines augments the acute inflammatory response. PloS one, 2(1), e1316. [Link]

-

Cosentino, M., & Marino, F. (2013). Endogenous Catecholamines In Immune Cells: An Overview. BrainImmune. Retrieved from [Link]

-

Goldstein, D. S. (2003). Catecholamines and neurodegeneration in Parkinson's disease—From diagnostic marker to aggregations of α-synuclein. Movement Disorders, 18(S6), S25-S33. [Link]

-

Li, R., Li, Y., & Li, X. (2023). Role of dopamine in regulating microglia inflammatory responses through TLR4-NFκB pathway. Research Square. [Link]

-

Zahra, K., F-Ahm, M., & A-Ras, K. (2022). Combined Bacopa, Phosphatidylserine, and Choline Protect Against Stress-Induced Neurotoxicity. Molecules, 27(19), 6296. [Link]

-

Pan, X., Kaminga, A. C., Wen, S. W., Wu, X., Acheampong, K., & Liu, A. (2020). Catecholamines in Alzheimer's disease: a systematic review and meta-analysis. Frontiers in aging neuroscience, 12, 570715. [Link]

-

Wikipedia. (n.d.). Dopamine. Retrieved from [Link]

-

JoVE. (2024, January 19). Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein. Retrieved from [Link]

-

Feinstein, D. L., Kalinin, S., & Braun, D. (2016). Causes, consequences, and cures for neuroinflammation mediated via the locus coeruleus: noradrenergic signaling system. Journal of neurochemistry, 139 Suppl 2, 154–178. [Link]

-

Liguori, C., Di Santo, S., & Cerroni, R. (2021). Relationship between cerebrospinal fluid catecholamines levels and biomarkers of Alzheimer's disease, inflammation and neuronal injury. Neurological Sciences, 42(4), 1435-1442. [Link]

-

Pharmaguideline. (n.d.). Biosynthesis and Catabolism of this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

StatPearls. (2024, December 11). Physiology, Catecholamines. NCBI Bookshelf. [Link]

-

Medical News Today. (n.d.). Catecholamines: What are they, and how do they function? Retrieved from [Link]

-

Zhang, X., Zhang, X., & Li, L. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 645786. [Link]

-

Lee, S. H., Kim, H. J., & Lee, S. M. (2017). Effects of Epinephrine on Inflammation-Related Gene Expressions in Cultured Rat Cardiomyocytes. International journal of molecular sciences, 18(2), 415. [Link]

-

Z-K, A., A-K, E., & A-Z, E. (2022). A Pilot Study of Changes in the Level of Catecholamines and the Activity of α-2-Macroglobulin in the Tear Fluid of Patients with Parkinson's Disease and Parkinsonian Mice. International Journal of Molecular Sciences, 23(19), 11090. [Link]

-

Mikova, O., Yakimova, R., & Stoyanov, S. (2001). This compound levels in peripheral blood lymphocytes from multiple sclerosis patients. Journal of neuroimmunology, 114(1-2), 225-231. [Link]

-

MDPI. (2022, April 22). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Retrieved from [Link]

-

Zhang, L., & An, J. (2021). Effects of norepinephrine on microglial neuroinflammation and neuropathic pain. Frontiers in cellular neuroscience, 15, 749929. [Link]

-

D'Amico, J., & Piacentini, R. (2022). Dopamine Transmission Imbalance in Neuroinflammation: Perspectives on Long-Term COVID-19. International Journal of Molecular Sciences, 23(24), 15682. [Link]

-

Alvarez-Lafuente, R., Garcia-Montojo, M., & de la Fuente-Fernandez, M. (2016). Natalizumab Modifies Catecholamines Levels Present in Patients with Relapsing- Remitting Multiple Sclerosis. Current pharmaceutical design, 22(35), 5462-5467. [Link]

-

Li, Y., & He, A. (2021). Nerve growth factor causes epinephrine release dysfunction by regulating phenotype alterations and the function of adrenal medullary chromaffin cells in mice with allergic rhinitis. Experimental and Therapeutic Medicine, 22(4), 1-10. [Link]

-

Oxford Academic. (n.d.). Noradrenergic therapies in neurodegenerative disease: from symptomatic to disease modifying therapy? Brain Communications. Retrieved from [Link]

-

Li, Y., & Hao, J. (2021). Immunomodulatory Effects of Dopamine in Inflammatory Diseases. Frontiers in Immunology, 12, 663102. [Link]

-

ResearchGate. (n.d.). Methods used for the determination of catecholamines. Retrieved from [Link]

-

F1000Research. (2025, March 28). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. Retrieved from [Link]

-

Pan, X., Kaminga, A. C., Wen, S. W., Wu, X., Acheampong, K., & Liu, A. (2020). Catecholamines in Alzheimer's disease: a systematic review and meta-analysis. Frontiers in aging neuroscience, 12, 570715. [Link]

-

Frontiers. (n.d.). Neuroinflammation in Parkinson's Disease – Putative Pathomechanisms and Targets for Disease-Modification. Retrieved from [Link]

-

Carolina Digital Repository. (n.d.). Loss of brain norepinephrine elicits neuroinflammation-mediated oxidative injury and selective caudo-rostral neurodegeneration. Retrieved from [Link]

-

Frontiers. (n.d.). An Overview of in vitro Methods to Study Microglia. Retrieved from [Link]

-

MedlinePlus. (2024, August 21). This compound Tests. Retrieved from [Link]

-

NDT. (2021, November 18). Dopamine and Neuroinflammation in Schizophrenia – Interpreting the Role of the Immune System. Retrieved from [Link]

-

Alvarez-Lafuente, R., Garcia-Montojo, M., & de la Fuente-Fernandez, M. (2016). Natalizumab Modifies Catecholamines Levels Present in Patients with Relapsing- Remitting Multiple Sclerosis. Current pharmaceutical design, 22(35), 5462-5467. [Link]

-

Li, Y., & Hao, J. (2021). Immunomodulatory Effects of Dopamine in Inflammatory Diseases. Frontiers in immunology, 12, 663102. [Link]

-

Cleveland Clinic. (2022, March 27). Epinephrine (Adrenaline): What It Is, Function, Deficiency & Side Effects. Retrieved from [Link]

-

OAE Publishing Inc. (n.d.). Interplay among norepinephrine, NOX2, and neuroinflammation: key players in Parkinson's disease and prime targets for therapies. Retrieved from [Link]

-

MDPI. (n.d.). Neuroinflammation in Parkinson's Disease: From Gene to Clinic: A Systematic Review. Retrieved from [Link]

-

ResearchGate. (2014, May 8). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? Retrieved from [Link]

-

Hayley, S., & Anisman, H. (2005). Neuroinflammation in Parkinson's disease: its role in neuronal death and implications for therapeutic intervention. Journal of psychiatry & neuroscience : JPN, 30(4), 249–257. [Link]

-

eScholarship. (n.d.). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. Retrieved from [Link]

-

USDA ARS. (n.d.). Epinephrine. Retrieved from [Link]

-

Gomez-Nicola, D., & Boche, D. (2012). Modelling neuroinflammation in vitro: a tool to test the potential neuroprotective effect of anti-inflammatory agents. Journal of neuroinflammation, 9, 199. [Link]

Sources

- 1. Catecholamines: Influence on healthy aging and the progression of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined Bacopa, Phosphatidylserine, and Choline Protect Against Stress-Induced Neurotoxicity | MDPI [mdpi.com]

- 3. Effects of norepinephrine on microglial neuroinflammation and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epinephrine vs. Norepinephrine: Function, Uses & More [healthline.com]

- 5. youtube.com [youtube.com]

- 6. Catecholamines: What are they, and how do they function? [medicalnewstoday.com]

- 7. Endogenous Catecholamines In Immune Cells: An Overview [brainimmune.com]

- 8. This compound Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dopamine - Wikipedia [en.wikipedia.org]

- 12. Biosynthesis and Catabolism of this compound | Pharmaguideline [pharmaguideline.com]

- 13. Upregulation of Phagocyte-Derived Catecholamines Augments the Acute Inflammatory Response | PLOS One [journals.plos.org]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. Causes, consequences, and cures for neuroinflammation mediated via the locus coeruleus: noradrenergic signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. Immunomodulatory Effects of Dopamine in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Neuroinflammation in Parkinson’s Disease – Putative Pathomechanisms and Targets for Disease-Modification [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. A Pilot Study of Changes in the Level of Catecholamines and the Activity of α-2-Macroglobulin in the Tear Fluid of Patients with Parkinson’s Disease and Parkinsonian Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Catecholamines in Alzheimer's Disease: A Systematic Review and Meta-Analysis [frontiersin.org]

- 24. Catecholamines in Alzheimer's Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. This compound levels in peripheral blood lymphocytes from multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benthamdirect.com [benthamdirect.com]

- 28. Natalizumab Modifies Catecholamines Levels Present in Patients with Relapsing- Remitting Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]

- 30. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

- 35. mdpi.com [mdpi.com]

- 36. This compound Tests: MedlinePlus Medical Test [medlineplus.gov]

The Architecture of Cellular Communication: An In-depth Technical Guide to the Molecular Structure of Catecholamine Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the molecular structure of catecholamine receptors, a critical family of G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines such as dopamine, norepinephrine, and epinephrine. Understanding the intricate three-dimensional architecture of these receptors is paramount for the rational design of novel therapeutics targeting a wide array of diseases, including cardiovascular disorders, neuropsychiatric conditions, and metabolic syndromes.

The this compound Receptor Superfamily: A Gateway to Cellular Signaling

Catecholamines are monoamine neurotransmitters and hormones that play a pivotal role in regulating a vast range of physiological processes.[1] Their actions are mediated by binding to and activating specific cell surface receptors, which belong to the superfamily of G protein-coupled receptors (GPCRs).[2][3] These receptors are integral membrane proteins characterized by a conserved architecture of seven transmembrane (7TM) helices connected by intracellular and extracellular loops.[3][4] This serpentine structure allows them to transduce extracellular signals into intracellular responses by coupling to heterotrimeric G proteins.[5]

The this compound receptors are broadly classified into two major families: adrenergic receptors and dopamine receptors .

-

Adrenergic Receptors (Adrenoceptors): These receptors are the primary targets of norepinephrine and epinephrine and are further subdivided into α- and β-adrenergic receptors.[6][7]

-

Dopamine Receptors: These receptors are primarily activated by dopamine and are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[8][9]

The activation of these receptors initiates a cascade of intracellular events, the nature of which is determined by the specific G protein subtype they couple with (Gs, Gi/o, or Gq/11).[3][10]

The Molecular Blueprint of Adrenergic Receptors

Adrenergic receptors are central to the functioning of the sympathetic nervous system, regulating processes from heart rate and blood pressure to bronchodilation and metabolism.[6][11]

α-Adrenergic Receptors: Orchestrators of Contraction and Inhibition

α1-Adrenergic Receptors: These receptors, upon binding to agonists like norepinephrine, primarily couple to Gq/11 proteins.[12] This interaction activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 triggers the release of intracellular calcium, ultimately causing smooth muscle contraction in tissues like blood vessels.[12] The ligand-binding pocket is formed by residues within the transmembrane helices, and specific interactions are crucial for agonist recognition and receptor activation.[13]

α2-Adrenergic Receptors: In contrast, α2-adrenergic receptors couple to Gi/o proteins.[10][12] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This signaling pathway is involved in processes like the inhibition of neurotransmitter release from presynaptic terminals.[12] Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the α2A-adrenergic receptor, revealing the molecular details of agonist binding and G protein coupling.[14]

β-Adrenergic Receptors: Mediators of Relaxation and Stimulation

All three subtypes of β-adrenergic receptors (β1, β2, and β3) couple to Gs proteins.[12] Upon activation, they stimulate adenylyl cyclase, leading to an increase in cAMP levels and the subsequent activation of protein kinase A (PKA).[12][15]

-

β1-Adrenergic Receptors: Predominantly found in the heart, their activation increases heart rate and contractility.[12]

-

β2-Adrenergic Receptors: Located in various tissues, including the lungs and skeletal muscle, they mediate smooth muscle relaxation (e.g., bronchodilation) and metabolic processes like glycogenolysis.[7][12]

-

β3-Adrenergic Receptors: Primarily expressed in adipose tissue, they are involved in lipolysis.[12]

The structural basis for ligand binding and G protein coupling has been extensively studied for β-adrenergic receptors, making them a model system for understanding GPCR function.

The Intricate World of Dopamine Receptors

Dopamine receptors are crucial for motor control, motivation, reward, and cognitive function.[8] Dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[16]

D1-like Receptors: The Excitatory Arm of Dopamine Signaling

The D1-like receptors (D1 and D5) couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.[9][16][17] This signaling cascade is generally associated with excitatory neuronal effects. High-resolution cryo-EM structures of the D1 receptor in complex with Gs have elucidated the molecular determinants of agonist recognition and G protein coupling, revealing a polar interaction network essential for this compound binding.[18]

D2-like Receptors: The Inhibitory Counterpart

The D2-like receptors (D2, D3, and D4) primarily couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9][16] This pathway typically mediates inhibitory neuronal responses. D2-like receptors have a higher affinity for dopamine than D1-like receptors.[19] Structural studies have provided insights into the binding of various ligands to D2-like receptors, aiding in the development of subtype-selective drugs.

Unveiling the Molecular Architecture: Methodologies and Protocols

The determination of the three-dimensional structure of this compound receptors has been a significant challenge due to their inherent flexibility and instability when removed from the cell membrane. However, recent advancements in structural biology have revolutionized our understanding.

The Rise of Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of GPCRs in their near-native state, often in complex with their cognate G proteins and ligands.[20][21][22] This technique avoids the need for crystallization, which has been a major bottleneck for structural studies of membrane proteins.

Experimental Workflow for Cryo-EM Structural Determination of a this compound Receptor-G Protein Complex:

Functional Characterization: Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the pharmacological properties of receptors.[23] These assays allow for the quantification of receptor density and the affinity of ligands for the receptor.

Step-by-Step Protocol for a Saturation Radioligand Binding Assay:

-

Membrane Preparation: Isolate cell membranes expressing the receptor of interest.

-

Incubation: Incubate the membranes with increasing concentrations of a radiolabeled ligand (e.g., [3H]-agonist or antagonist). For each concentration, a parallel incubation is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration and fit the data to a saturation binding isotherm to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Signaling Pathways: From Receptor Activation to Cellular Response

The binding of a this compound to its receptor initiates a cascade of intracellular events that ultimately lead to a physiological response. The specific pathway activated depends on the G protein coupled to the receptor.

Canonical G Protein Signaling Pathways:

Quantitative Data Summary

| Receptor Subtype | Primary G Protein Coupling | Key Signaling Pathway |

| α1-Adrenergic | Gq/11[12] | PLC activation → IP3 & DAG↑ → Ca2+↑[12] |

| α2-Adrenergic | Gi/o[12] | Adenylyl Cyclase inhibition → cAMP↓[12] |

| β1, β2, β3-Adrenergic | Gs[12] | Adenylyl Cyclase activation → cAMP↑[12] |

| D1-like (D1, D5) | Gs[16] | Adenylyl Cyclase activation → cAMP↑[9][17] |

| D2-like (D2, D3, D4) | Gi/o[16] | Adenylyl Cyclase inhibition → cAMP↓[9] |

Future Directions and Conclusion

The field of this compound receptor structural biology is rapidly advancing, with cryo-EM providing unprecedented insights into their dynamic nature. Future research will likely focus on elucidating the structures of these receptors in complex with a wider range of ligands, including biased agonists and allosteric modulators. Understanding the structural basis of biased signaling, where a ligand preferentially activates one signaling pathway over another, holds immense promise for the development of more specific and effective drugs with fewer side effects. This in-depth knowledge of the molecular architecture of this compound receptors will continue to be a driving force in modern pharmacology and drug discovery.

References

- Adrenergic receptors: structure and function. PubMed - NIH.

-

This compound. Wikipedia. [Link]

-

This compound Research: From Molecular Insights to Clinical Medicine. Request PDF. [Link]

-

Structure-function of alpha1-adrenergic receptors. ResearchGate. [Link]

-

This compound | Neurotransmitter, Hormone & Metabolite. Britannica. [Link]

-

This compound Receptors. Neuroscience - NCBI Bookshelf. [Link]

-

This compound Receptors: Structure, Function, and Regulation (1988). Marc G. Caron. [Link]

-

Structure and synthesis of endogenous catecholamines. Deranged Physiology. [Link]

-

Physiology, Catecholamines. StatPearls - NCBI Bookshelf. [Link]

-

ADRENERGIC RECEPTORS. CORE. [Link]

-

Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH. [Link]

-

Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf. [Link]

-

G protein-coupled receptor. Wikipedia. [Link]

-

Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology. PMC. [Link]

-

Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. [Link]

-

Methods used to study the oligomeric structure of G-protein-coupled receptors. [Link]

-

Cryo-EM structure of a cell-free synthesized full-length human β1-adrenergic receptor in complex with Gs. R Discovery. [Link]

-

Effects of this compound receptor activation. Deranged Physiology. [Link]

-

Signaling through G protein coupled receptors. PMC - NIH. [Link]

-

This compound binding to the beta-adrenergic receptor. PMC - NIH. [Link]

-

Full article: Dopamine Receptor Signaling. Taylor & Francis Online. [Link]

-

GPCR - Structure, Function and Challenges. LubioScience GmbH. [Link]

-

EMDB < EMD-30393. EMBL-EBI. [Link]

-

GPCR signaling and its subclasses | Ga , Gq, Gi signaling pathways and its regulation | Cell bio. YouTube. [Link]

-

Cryo-EM Structural Analysis of Alpha-2A Adrenergic Receptor at Near-Atomic Resolution. [Link]

-

Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers. [Link]

-

Structure, function, and regulation of adrenergic receptors. PubMed. [Link]

-

Novel Structural Approaches to Study GPCR Regulation. MDPI. [Link]

-

Structural insights into the human D1 and D2 dopamine receptor signaling complexes. PMC - NIH. [Link]

-

G protein-coupled receptor signaling pathway. CUSABIO. [Link]

-

Methods used to study the oligomeric structure of G-protein-coupled receptors. PMC. [Link]

-

G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. [Link]

-

Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. PMC - NIH. [Link]

-

Dopamine Receptor Signaling: Intracellular Pathways to Behavior. Request PDF. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. cusabio.com [cusabio.com]

- 5. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenergic receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccjm.org [ccjm.org]

- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Structure, function, and regulation of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Neurotransmitter, Hormone & Metabolite | Britannica [britannica.com]

- 12. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cryo-EM Structural Analysis of Alpha-2A Adrenergic Receptor at Near-Atomic Resolution - ProQuest [proquest.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. EMDB < EMD-30393 [ebi.ac.uk]

- 19. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 20. Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound binding to the beta-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of Catecholamine Receptor Activation: A Technical Guide

Executive Summary

Catecholamines—epinephrine, norepinephrine, and dopamine—orchestrate rapid physiological adjustments via G-Protein Coupled Receptors (GPCRs). For drug discovery professionals, the challenge lies not in understanding the basic "lock and key" mechanism, but in mastering the signal transduction complexity , including G-protein coupling specificity, cross-talk, and the non-canonical pathways of biased agonism.

This guide dissects the downstream consequences of receptor activation, moving from molecular cascades to measurable cellular outputs, and provides validated protocols for quantifying these events in a screening environment.

Receptor-Effector Coupling Matrix

Catecholamine receptors are not monolithic; they are precision instruments. The following table maps the "hardware" of these signaling systems, essential for selecting the correct downstream assay.

| Receptor Subtype | Primary G-Protein | Primary Effector | 2nd Messenger | Key Physiological Outcome |

| Phospholipase C | Smooth muscle contraction (Vasoconstriction) | |||

| Adenylyl Cyclase (Inhibition) | Neurotransmitter inhibition (Negative feedback) | |||

| Adenylyl Cyclase (Activation) | Cardiac contractility ( | |||

| Adenylyl Cyclase (Activation) | Vasodilation (Renal), Neuronal excitation | |||

| Adenylyl Cyclase (Inhibition) | Neuronal inhibition, Prolactin suppression |

Application Scientist Note: While the table lists "primary" coupling, high receptor expression levels in recombinant cell lines (e.g., CHO-K1 or HEK293 overexpressing

) can force promiscuous coupling to non-canonical G-proteins. Always validate coupling specificity using specific inhibitors (e.g., Pertussis toxin for) during assay development [1].

The Canonical Signaling Cascades

Understanding the causality in these pathways is critical for identifying where a compound acts—whether it is an orthosteric agonist, a PAM (Positive Allosteric Modulator), or a biased ligand.

The and "Tug of War" (cAMP Pathway)

The

-

Activation: Ligand binding induces a conformational change in the TM5/TM6 domains.

-

Exchange:

releases GDP and binds GTP, dissociating from -

Synthesis:

-GTP binds Adenylyl Cyclase (AC), catalyzing ATP -

Propagation: cAMP binds the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

-

Effect: PKA phosphorylates downstream targets like L-type

channels (increasing influx) or CREB (gene transcription).

Contrast:

The Calcium Mobilization Pathway

The

-

Hydrolysis: Activated

stimulates PLC -

Bifurcation: This produces

(soluble) and DAG (membrane-bound). -

Release:

binds -

Contraction: Cytosolic

binds Calmodulin, activating Myosin Light Chain Kinase (MLCK).

Biased Agonism: The "Hidden" Pathway

Modern drug development focuses heavily on biased agonism (functional selectivity). A ligand may stabilize a receptor conformation that prefers

-

Mechanism: GRKs (G-protein Receptor Kinases) phosphorylate the receptor tail.

-arrestin binds, sterically hindering G-protein coupling (desensitization) while simultaneously scaffolding MAPK/ERK pathways. -

Therapeutic Value: In heart failure,

-arrestin-biased ligands (e.g., carvedilol) may provide cardioprotection without the deleterious effects of chronic cAMP stimulation.

Visualization: Integrated Signaling Network

The following diagram illustrates the convergence and divergence of these pathways.

Figure 1: Integrated signaling map showing the divergence of Gs, Gi, and Gq pathways and the non-canonical Beta-arrestin route.

Application Scientist's Toolkit: Experimental Protocols

To generate reliable data, one must control the assay environment rigorously. Below are two industry-standard protocols for measuring these downstream effects.

Protocol A: Measuring cAMP via TR-FRET (HTRF)

Principle: A competitive immunoassay between native cAMP produced by the cell and labeled cAMP-d2.[2] A decrease in TR-FRET signal indicates increased cellular cAMP [3].

Why this method? Unlike ELISA, TR-FRET is homogeneous (no wash steps), making it ideal for high-throughput screening (HTS) and preventing the loss of loosely adherent cells.

Step-by-Step Workflow:

-

Cell Seeding:

-

Dispense cells (e.g., CHO-K1

) into a 384-well low-volume white plate (2,000–5,000 cells/well). -

Critical: Volume should be low (e.g., 5 µL) to conserve reagents.

-

-

Compound Addition:

-

Add 5 µL of test compound in stimulation buffer.

-

Formulation Note: Stimulation buffer must contain a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Without IBMX, the signal window will collapse.

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature (RT).

-

-

Detection Step:

-

Reading:

-

Incubate 1 hour at RT. Read on an HTRF-compatible reader (e.g., EnVision).

-

Data Analysis: Calculate Ratio (

). Plot Ratio vs. Log[Compound]. -

Expectation: Agonists produce a sigmoidal decrease in signal.

-

Protocol B: Calcium Flux Assay (FLIPR)

Principle: Uses a calcium-sensitive dye (e.g., Fluo-4 or Calcium 6) that increases fluorescence intensity upon binding cytosolic

Why this method? It captures the kinetic transient of

Step-by-Step Workflow:

-

Cell Preparation:

-

Seed cells (e.g., HEK293

) in 384-well black-wall/clear-bottom poly-D-lysine coated plates. -

Critical: Allow cells to adhere overnight. Monolayer integrity is vital; if cells detach during dye addition, the assay fails.

-

-

Dye Loading:

-

Remove media (or use a no-wash kit). Add Loading Buffer containing the calcium dye and Probenecid (2.5 mM).

-

Expert Insight: Probenecid inhibits the anion transporter that pumps dye out of the cell. It is mandatory for many cell lines (e.g., CHO) but optional for others (e.g., HEK).

-

Incubate 1 hour at 37°C.

-

-

Baseline & Injection:

-

Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

-

Record baseline fluorescence (10 seconds).

-

Inject compound (5x concentration) automatically.

-

-

Kinetic Read:

-

Read fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

-

Data Analysis: Calculate

or Max-Min RFU.

-

Visualization: Assay Troubleshooting Logic

When data looks poor, use this logic flow to diagnose the root cause.

Figure 2: Diagnostic logic for optimizing GPCR screening assays.

Physiological & Transcriptional Outcomes

The "downstream" effects extend beyond seconds (calcium) to hours (gene expression).

-

Transcriptional Regulation (CREB): Chronic stimulation of

-ARs leads to PKA translocation to the nucleus. PKA phosphorylates CREB at Ser133. This recruits CBP (CREB Binding Protein), initiating transcription of immediate-early genes (e.g., c-fos) [5]. This pathway is crucial for long-term potentiation in neurons and hypertrophy in cardiomyocytes. -

Metabolic Shift: In the liver, Epinephrine

-

Net Result: Rapid mobilization of glucose for the "fight or flight" response.

-

References

-

IUPHAR/BPS Guide to Pharmacology. (2024). Adrenoceptors: Introduction and Signaling. Retrieved from [Link]

-

Smith, J. S., & Rajagopal, S. (2016). The Beta-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors. Journal of Biological Chemistry. Retrieved from [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium Assay Kits: Application Note for Cardiomyocytes. Retrieved from [Link]

-

Mayr, B., & Montminy, M. (2001).[7] Transcriptional regulation by the phosphorylation-dependent factor CREB.[3][7] Nature Reviews Molecular Cell Biology.[7] Retrieved from [Link]

Sources

- 1. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional regulation by the phosphorylation-dependent factor CREB - PubMed [pubmed.ncbi.nlm.nih.gov]